molecular formula C12H14ClF3S B14060897 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene

Cat. No.: B14060897
M. Wt: 282.75 g/mol
InChI Key: FPTVZIPVEOCAJG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group into the benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethylthiolating agents under controlled conditions. For example, the reaction of a benzene derivative with trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source can introduce the trifluoromethylthio group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The trifluoromethylthio group can be reduced under specific conditions to form trifluoromethyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 1-(3-azidopropyl)-4-ethyl-3-(trifluoromethylthio)benzene.

    Oxidation: Formation of 1-(3-chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzoic acid.

    Reduction: Formation of 1-(3-chloropropyl)-4-ethyl-3-(trifluoromethyl)benzene.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethyl)benzene
  • 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylsulfonyl)benzene

Uniqueness

1-(3-Chloropropyl)-4-ethyl-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14ClF3S

Molecular Weight

282.75 g/mol

IUPAC Name

4-(3-chloropropyl)-1-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3S/c1-2-10-6-5-9(4-3-7-13)8-11(10)17-12(14,15)16/h5-6,8H,2-4,7H2,1H3

InChI Key

FPTVZIPVEOCAJG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CCCCl)SC(F)(F)F

Origin of Product

United States

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